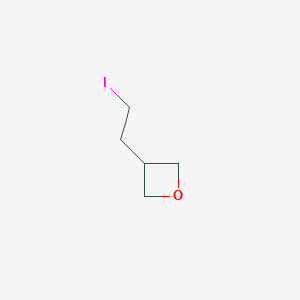

3-(2-Iodoethyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodoethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVFXMJKTDGOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782577-96-1 | |

| Record name | 3-(2-iodoethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Iodoethyl)oxetane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern medicinal chemistry.[1] Its unique combination of properties—small size, polarity, and a three-dimensional structure—allows for the fine-tuning of the physicochemical characteristics of drug candidates.[2] Oxetanes can act as bioisosteric replacements for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability without significantly increasing molecular weight.[1][2] This guide focuses on a particularly useful derivative, 3-(2-Iodoethyl)oxetane, a versatile intermediate for introducing the oxetane scaffold into complex molecules. The presence of a reactive primary iodide provides a handle for a wide range of synthetic transformations, making it a powerful tool in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO | [4][5] |

| Molecular Weight | 212.03 g/mol | [4] |

| Appearance | Light yellow to brown liquid | [3] |

| Boiling Point | Not available (N/A) | [3] |

| Density | Not available (N/A) | [3] |

| Refractive Index | Not available (N/A) | |

| CAS Number | 1782577-96-1 | [3][4] |

Note: The molecular formula C₁₁H₁₇N₃O₂ and molecular weight of 223.27 g/mol have also been reported by one supplier, but this is likely an error as C₅H₉IO is consistent across multiple other chemical databases and with the compound's structure.[4][5][6]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.3-4.9 ppm for the methylene groups adjacent to the oxygen atom, and around 2.2-2.8 ppm for the other ring protons.[7] The protons of the ethyl chain will also be present, with the methylene group attached to the iodine atom appearing downfield (around 3.2 ppm) due to the deshielding effect of the iodine.[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the oxetane ring carbons, with the carbons bonded to oxygen appearing in the range of 70-80 ppm.[9] The carbon bearing the iodoethyl substituent will be observed around 30-40 ppm, while the carbon directly attached to the iodine will be significantly upfield, typically in the range of 0-10 ppm.[10]

-

IR Spectroscopy: The infrared spectrum will be characterized by the C-O-C stretching vibrations of the oxetane ring, typically observed around 980 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be present in the 2850–2960 cm⁻¹ region.[11] A key feature will be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.[12]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted oxetanes and the conversion of alcohols to alkyl iodides.

Proposed Synthesis of this compound

A logical synthetic approach would start from a suitable precursor, such as 3-(2-hydroxyethyl)oxetane. This precursor can then be converted to the target iodo-compound.

Step 1: Synthesis of 3-(2-Hydroxyethyl)oxetane (Precursor)

The synthesis of the precursor alcohol can be achieved through various methods, often involving the construction of the oxetane ring from a 1,3-diol derivative.[13]

Step 2: Conversion of 3-(2-Hydroxyethyl)oxetane to this compound

The conversion of the primary alcohol in 3-(2-hydroxyethyl)oxetane to the corresponding iodide can be efficiently carried out using the Appel reaction.[5] This reaction typically involves triphenylphosphine (PPh₃) and iodine (I₂). The alcohol reacts with the phosphonium iodide intermediate in an Sₙ2 fashion, leading to the desired alkyl iodide.[14][15]

Caption: Proposed synthesis of this compound via the Appel reaction.

Reactivity of this compound

The primary site of reactivity in this compound is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for a variety of useful transformations in the context of drug discovery.

-

Nucleophilic Substitution: The iodoethyl group can readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the straightforward introduction of diverse functional groups and the construction of larger molecular scaffolds.

-

Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions. Of particular importance in drug discovery is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.[6][16] This reaction is a powerful tool for constructing complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the this compound moiety into drug candidates offers several potential advantages for medicinal chemists.

-

Bioisosteric Replacement: The oxetane ring can serve as a polar bioisostere for gem-dimethyl or carbonyl groups. This substitution can improve aqueous solubility and reduce lipophilicity, which are crucial parameters for optimizing the pharmacokinetic profile of a drug candidate.[2]

-

Improved Metabolic Stability: The oxetane ring is generally more metabolically stable than many other functional groups. Replacing metabolically labile groups with an oxetane can lead to an increased half-life of the drug in the body.

-

Scaffold for Library Synthesis: The reactivity of the iodoethyl group makes this compound an excellent building block for the synthesis of compound libraries. Through nucleophilic substitution and cross-coupling reactions, a diverse range of molecules can be rapidly synthesized for high-throughput screening.

Caption: Workflow illustrating the use of this compound in drug discovery.

Experimental Protocols

The following are representative, generalized protocols for the handling and reaction of this compound. Note: These are illustrative and should be adapted and optimized for specific substrates and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask, this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined.

-

Solvent and Degassing: A mixture of solvents such as toluene/ethanol/water or dioxane/water is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the coupled product.

Safety, Handling, and Storage

This compound should be handled with care, taking into account the hazards associated with both the oxetane ring and the alkyl iodide functionality.

-

Hazards: Alkyl iodides are generally considered to be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[17] Oxetanes can be flammable and may cause irritation.[18]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[17]

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[17] Alkyl iodides can be light-sensitive and may decompose over time to release iodine, which can cause discoloration.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and predictable reactivity provide a reliable means of introducing the beneficial oxetane moiety into a wide range of molecular scaffolds. By leveraging its properties as a bioisosteric replacement and a handle for diverse chemical transformations, researchers can accelerate the development of novel therapeutics with improved physicochemical and pharmacological profiles. As with all reactive chemical intermediates, proper handling and safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. rjpbcs.com [rjpbcs.com]

- 3. americanelements.com [americanelements.com]

- 4. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oxetane - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

mass spectrometry analysis of 3-(2-Iodoethyl)oxetane

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-Iodoethyl)oxetane

Introduction

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a strained oxetane ring with a reactive iodoethyl side chain, makes it a valuable building block for introducing the oxetane motif into larger molecules. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Given its role in the synthesis of novel chemical entities, the unambiguous structural confirmation of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination, elemental composition analysis, and detailed structural elucidation through fragmentation analysis. This guide offers a comprehensive, in-depth exploration of the , grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the rationale behind methodological choices, from ionization source selection to the interpretation of complex fragmentation data, providing researchers with the necessary tools to confidently characterize this important chemical entity.

Part 1: Foundational Principles for Mass Spectrometry Analysis

The successful analysis of this compound hinges on a clear understanding of its chemical properties and how they dictate the choice of MS instrumentation and methodology. The molecule's structure presents two key features for consideration: the basic oxygen atom of the oxetane ring, which is amenable to protonation, and the C-I bond, which is relatively weak and prone to cleavage.

Ionization Source Selection: A Deliberate Choice

The choice of ionization source is the most critical parameter, as it governs the type of information that can be obtained.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is the preferred method for determining the molecular weight of this compound with minimal fragmentation. The basic oxygen atom on the oxetane ring can be readily protonated in the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid), leading to the formation of a strong signal for the protonated molecule, [M+H]⁺. This makes ESI ideal for analyses involving liquid chromatography (LC-MS), where it provides a clear molecular ion trace for quantification and identification.

-

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique typically used in conjunction with gas chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern serves as a unique "fingerprint" that can be used for structural confirmation and library matching. The fragmentation induced by EI provides deep structural insights that are complementary to the molecular weight information from ESI.

Mass Analyzer Considerations: The Quest for Resolution and Accuracy

The choice of mass analyzer impacts the precision and confidence of the results.

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) and Orbitrap analyzers are strongly recommended. The molecular formula of this compound is C₅H₉IO. An HRMS instrument can measure the mass of the [M+H]⁺ ion with high accuracy (typically < 5 ppm error), allowing for the unambiguous confirmation of its elemental composition. This is a critical step in verifying the identity of the compound, as it distinguishes it from any potential isobaric (same nominal mass, different exact mass) impurities.

-

Tandem Mass Spectrometry (MS/MS): To gain deeper structural insight, MS/MS is indispensable. This technique involves selecting the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 226.97) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting product ions are then analyzed, revealing the connectivity of the molecule. This is crucial for confirming the presence of both the oxetane ring and the iodoethyl side chain.

Part 2: Experimental Workflow: A Practical Guide

This section provides a detailed, step-by-step protocol for the analysis of this compound using LC-MS/MS with ESI, a common and powerful configuration for this type of analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution at 1 µg/mL by diluting with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid serves as a proton source to facilitate efficient ionization.

-

-

Liquid Chromatography (LC) Method:

-

A reversed-phase C18 column is suitable for this analysis.

-

The mobile phases should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A gradient elution is recommended to ensure good peak shape and separation from any potential impurities.

-

| LC Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes column overload. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte. |

-

Mass Spectrometry (MS) Method:

-

The instrument should be operated in positive ion mode to detect the [M+H]⁺ ion.

-

A full scan (MS1) experiment should be performed to identify the precursor ion.

-

A product ion scan (MS/MS or MS2) experiment should be set up to fragment the precursor ion and confirm its structure.

-

| MS Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The molecule contains a basic oxygen. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Gas Temperature | 300 °C | Facilitates desolvation. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte. |

| MS/MS Precursor | m/z 226.97 | The calculated exact mass of [C₅H₉IO+H]⁺. |

| Collision Energy | 15-25 eV | Needs to be optimized to see both precursor and fragments. |

Part 3: Data Interpretation and Structural Elucidation

The interpretation of the mass spectrum is a process of logical deduction based on the principles of chemical fragmentation.

Expected Mass Spectra

-

Full Scan (MS1) Spectrum: In an ESI-MS experiment, the spectrum will be dominated by the protonated molecule, [M+H]⁺. Given the monoisotopic nature of iodine (¹²⁷I), this peak will appear as a single, sharp signal at m/z 226.9716 . The high-resolution measurement is key to confirming the elemental formula C₅H₁₀IO⁺.

-

Product Ion (MS/MS) Spectrum: The MS/MS spectrum provides the structural fingerprint of the molecule. Fragmentation is initiated by the energy introduced during CID. The resulting product ions reveal the underlying structure of the precursor.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-I bond and the opening of the strained oxetane ring.

Caption: Proposed fragmentation pathways for protonated this compound in MS/MS.

Summary of Key Fragments

The table below summarizes the expected key fragments, their exact masses, and their proposed origins. This data is critical for confirming the structure.

| m/z (Exact Mass) | Formula | Proposed Origin |

| 226.9716 | C₅H₁₀IO⁺ | [M+H]⁺ Precursor Ion |

| 198.9458 | C₃H₆IO⁺ | Loss of ethene (C₂H₄) from the side chain. |

| 99.0648 | C₅H₉O⁺ | Loss of hydrogen iodide (HI) from the precursor. |

| 59.0491 | C₃H₇O⁺ | Oxetane ring-opening followed by cleavage. |

Part 4: Troubleshooting and Best Practices

Even with a robust method, challenges can arise. A systematic approach to troubleshooting is essential for maintaining data quality and confidence.

Common Issues and Solutions

-

No or Low Signal:

-

Check Sample Preparation: Ensure the correct solvent and pH are used to promote ionization.

-

Verify Instrument Tuning: Confirm that the mass spectrometer is properly calibrated and tuned.

-

Investigate Matrix Effects: If analyzing from a complex matrix, co-eluting species may be suppressing the ionization of the target analyte. Improve chromatographic separation or use a different ionization source like APCI.

-

-

Unexpected Fragments:

-

In-Source Fragmentation: If fragments are observed in the MS1 scan, the ion source conditions (e.g., voltages, temperatures) may be too harsh. Reduce the energy in the source to promote the formation of the intact precursor.

-

Contaminants: Unexplained peaks may arise from contaminants in the sample, solvent, or LC-MS system. Run a blank injection to identify system-related peaks.

-

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the analysis.

Caption: A systematic workflow for troubleshooting common MS analysis issues.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its structural verification. By making informed decisions regarding ionization techniques and mass analyzers, and by employing a systematic approach to data interpretation and troubleshooting, researchers can confidently characterize this important chemical building block. The combination of high-resolution mass measurement to confirm elemental composition and tandem mass spectrometry to probe the molecular structure provides a self-validating system that ensures the highest degree of scientific rigor. This guide provides the foundational knowledge and practical protocols to empower scientists in their research and development endeavors involving this versatile oxetane derivative.

A Technical Guide to 3-(2-Iodoethyl)oxetane: A Versatile Building Block in Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the modulation of physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable scaffold. This technical guide provides an in-depth examination of 3-(2-Iodoethyl)oxetane, a key building block that combines the beneficial properties of the oxetane ring with the synthetic versatility of a primary alkyl iodide. We will explore its chemical structure, physicochemical properties, plausible synthetic strategies, and, most critically, its application in drug discovery as a bioisosteric replacement and a reactive intermediate for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their synthetic programs.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a polar, four-membered oxetane ring and a reactive iodoethyl side chain. This combination makes it an attractive intermediate for introducing the oxetane scaffold into target molecules.

| Property | Value | Source |

| CAS Number | 1782577-96-1 | [1][2][3] |

| Molecular Formula | C₅H₉IO | [2][3][4] |

| Molecular Weight | 212.03 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | C1C(CO1)CCI | [3][4] |

| InChIKey | UBVFXMJKTDGOFX-UHFFFAOYSA-N | [3][4] |

| Appearance | Light yellow liquid (predicted) | [5] |

| Purity | Typically ≥95% | [2] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

The Strategic Value in Medicinal Chemistry

The utility of this compound in drug design stems from two key features: the inherent properties of the oxetane ring and the reactivity of the iodoethyl group.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is increasingly used by medicinal chemists as a strategic replacement for other common functional groups, a practice known as bioisosterism.[6] Its strained, four-membered ring is not merely a passive spacer but an active modulator of molecular properties.

-

Improving Physicochemical Properties : The polar ether oxygen of the oxetane ring can significantly enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl analogues.[7][8] This is a critical advantage in drug development, where poor solubility can terminate a promising lead candidate.

-

Metabolic Stability : Replacement of metabolically vulnerable groups, such as a gem-dimethyl group, with an oxetane can block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[6][8]

-

Three-Dimensionality : Unlike flat aromatic rings, the puckered, sp³-rich structure of the oxetane ring provides defined three-dimensional vectors.[7] This allows for more precise and optimized interactions within a target's binding pocket, potentially increasing potency and selectivity.

The Iodoethyl Group: A Versatile Reactive Handle

The primary iodide on the ethyl chain serves as an excellent leaving group, making the terminal carbon a soft electrophile. This provides a reliable anchor point for covalently attaching the oxetane scaffold to a wide array of nucleophiles.

-

Nucleophilic Substitution : The compound readily participates in Sₙ2 reactions with various nucleophiles (O, N, S-based), enabling the construction of ethers, amines, and thioethers. This is one of the most direct methods for incorporating the 3-(ethyl)oxetane unit.

-

Cross-Coupling Reactions : While less common for alkyl halides than aryl halides, the iodide can participate in certain cross-coupling reactions, further expanding its synthetic utility. The related compound, 3-iodooxetane, is widely used in Suzuki-Miyaura cross-coupling, highlighting the reactivity of the C-I bond on this scaffold.[6]

-

Covalent Inhibitor Design : In the context of fragment-based drug discovery (FBDD), the iodo-substituent acts as a mild electrophile.[7] This allows it to selectively form covalent bonds with highly nucleophilic residues like cysteine on a target protein, making it a valuable fragment for developing targeted covalent inhibitors.[7]

Conceptual Synthesis Pathway

The synthesis of substituted oxetanes often relies on intramolecular cyclization reactions.[9] A common and effective method is the intramolecular Williamson etherification, which proceeds from a 1,3-diol precursor.

A plausible, high-level workflow for the synthesis of this compound would start from a readily available precursor, such as 3-(oxetan-3-yl)propan-1-ol. The terminal alcohol can be converted to an iodide via an Appel reaction or by first converting it to a better leaving group (e.g., a tosylate or mesylate) followed by substitution with an iodide salt (Finkelstein reaction).

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: O-Alkylation of a Phenolic Nucleophile

This protocol describes a representative application of this compound as an alkylating agent to synthesize an aryl ether, a common transformation in medicinal chemistry.

Objective: To synthesize 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene.

Reaction Scheme: 4-Methoxyphenol + this compound → 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene

Materials & Equipment:

-

4-Methoxyphenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen inlet

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).

-

Addition of Electrophile: While stirring vigorously, add this compound (1.1 eq) to the mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot is consumed (typically 4-12 hours). Causality Note: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: The product is organic-soluble and will move into the EtOAc layer, while the inorganic salts (KI, excess K₂CO₃) and DMF will remain primarily in the aqueous phase.

-

Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Conclusion

This compound is more than a simple chemical; it is a meticulously designed building block that offers strategic advantages in the complex field of drug discovery. Its ability to enhance critical drug-like properties such as solubility and metabolic stability, combined with a synthetically versatile reactive handle, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide aim to empower researchers to effectively integrate this and similar oxetane-based reagents into their synthetic campaigns, accelerating the discovery of novel therapeutics.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C5H9IO | CID 84678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H9IO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Modern Synthesis of Substituted Oxetanes: A Technical Guide for Drug Discovery

Abstract

The oxetane motif, a four-membered saturated oxygen-containing heterocycle, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern drug design.[1][2][3] Its unique physicochemical properties—imparting increased polarity, metabolic stability, and aqueous solubility while reducing lipophilicity—make it a highly sought-after bioisostere for gem-dimethyl and carbonyl groups.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted oxetanes, offering field-proven insights and detailed methodologies for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and contemporary methods, from the photochemistry of the Paternò-Büchi reaction to the strategic elegance of intramolecular cyclizations and the innovative power of modern catalytic approaches.

The Ascendancy of the Oxetane Ring in Medicinal Chemistry

The incorporation of an oxetane ring can profoundly alter the pharmacological profile of a lead compound.[4] Unlike its more strained three-membered counterpart, the oxirane, the oxetane ring is generally more stable under physiological conditions.[5] Yet, it is more polar and less lipophilic than its five-membered analogue, tetrahydrofuran. This delicate balance of properties allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3] The recent regulatory approval of rilzabrutinib, a fully synthetic drug featuring an oxetane moiety, has further validated the use of this scaffold in drug discovery.[1] This guide aims to equip chemists with the synthetic tools necessary to harness the full potential of this remarkable heterocycle.

Foundational Strategies: Intramolecular Cyclization of 1,3-Diol Derivatives

One of the most reliable and widely employed methods for constructing the oxetane ring is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy, primarily based on the Williamson ether synthesis, offers a high degree of control over substitution patterns and stereochemistry.[3][6]

The Williamson Etherification Approach

The quintessential method involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate where one hydroxyl group of a 1,3-diol is converted into a good leaving group.

Mechanism and Rationale: The reaction proceeds via an intramolecular SN2 displacement. The choice of base is critical to deprotonate the remaining hydroxyl group without promoting elimination or other side reactions. Steric hindrance around the reacting centers can significantly impact the reaction rate, and the pre-organization of the substrate in a favorable conformation for cyclization is key.

Workflow for Williamson Etherification:

References

Foreword: A Proactive Approach to Safety with a Novel Building Block

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable heterocyclic building block in modern medicinal chemistry. Its structure combines the desirable physicochemical properties of the oxetane ring—a motif known to improve metabolic stability and solubility—with the synthetic versatility of a primary alkyl iodide, a key functional group for nucleophilic substitution and cross-coupling reactions.[1][2][3] However, this unique combination of a strained ether and a reactive alkyl halide necessitates a rigorous and well-informed approach to its handling, storage, and disposal.

This guide synthesizes critical safety information by analyzing the compound's constituent functional groups. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, we will derive its safety protocols from established data on oxetanes and alkyl iodides. This proactive, principles-based approach ensures that researchers can work safely and effectively with this potent synthetic intermediate.

Synthesized Hazard Profile

The primary hazards associated with this compound are derived from its two key structural features: the oxetane ring and the iodoethyl group.

-

Oxetane Ring: This four-membered ether is strained, though less so than an epoxide.[4] While generally stable, the ring can be opened under strongly acidic or certain nucleophilic conditions.[5][6] The oxetane moiety itself is considered a stable motif in many drug discovery applications.[1][3]

-

Alkyl Iodide Group: The carbon-iodine bond makes the terminal carbon electrophilic, classifying the compound as a potential alkylating agent. Alkylating agents are a reactive class of chemicals that require careful handling due to their potential toxicity and reactivity.[7] The primary hazard from this group is irritation, and like many organic iodides, it may be sensitive to light and heat.[8]

Based on data from structurally related compounds like 3-iodooxetane, this compound is classified as an irritant.[9] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[10][11][12]

Quantitative & Qualitative Data Summary

| Property | Value / Information | Source(s) |

| Molecular Formula | C₅H₉IO | [9] |

| Molecular Weight | 212.03 g/mol | [9] |

| Appearance | Light yellow to brown liquid | [13] |

| Primary Hazards | Irritant | [9] |

| Hazard Statements | Anticipated based on 3-Iodooxetane: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10][11] |

| Reactivity Profile | Potential alkylating agent.[7] Strained ring may open under strong acid conditions.[5][14] Sensitive to light and heat.[8] | |

| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated. Treat with caution as a potential toxin and alkylating agent.[10] |

Laboratory Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[15][16]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[17]

Personal Protective Equipment (PPE)

Proper PPE is the final and most critical barrier between the researcher and the chemical.[15]

-

Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn over the goggles.[11][18]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[10] Use proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[17] Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling & Experimental Protocols

Adherence to a strict, methodical workflow is essential for minimizing risk.

General Handling Workflow

The following protocol outlines the core steps for safely handling this compound from receipt to use.

-

Procurement & Receipt: Procure the smallest quantity of the chemical necessary for your experiments.

-

Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage while wearing appropriate PPE.

-

Transfer to Controlled Area: Immediately move the container to the designated storage area or the fume hood where it will be used.

-

Preparation: Before opening the container, ensure all necessary equipment, including spill cleanup materials, is within the fume hood.

-

Dispensing: Conduct all transfers and weighing operations within the fume hood. Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills and direct contact.[15]

-

Reaction Setup: When adding the reagent to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong nucleophiles or acids.

-

Post-Handling: Securely close the primary container immediately after use. Clean any contaminated surfaces within the fume hood.

-

Decontamination: Properly decontaminate or dispose of any contaminated materials (e.g., pipette tips, weighing paper) in the designated halogenated waste container.

Safe Handling Workflow Diagram

Caption: Standard workflow for handling this compound.

Storage & Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.[12]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened, to prevent degradation from moisture and air.

-

Light: Protect from direct sunlight and other sources of strong light, as alkyl iodides can be light-sensitive.[8]

-

Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[15][16] Storing with incompatible materials could catalyze ring-opening or other hazardous reactions.[5][19]

-

Container: Keep the container tightly sealed to prevent the escape of vapors and entry of moisture.[8] Store in a well-ventilated area.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spills

-

Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate spill area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Assess: For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

-

Cleanup (Small, Contained Spill):

-

Wear full PPE, including respiratory protection if necessary.[10]

-

Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit for organic solvents. Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]

-

Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

-

Emergency Spill Response Logic

Caption: Decision-making workflow for a this compound spill.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Fire

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10] Do not use a direct stream of water, as it may spread the chemical.

-

Hazards: Containers may explode when heated.[11] Upon combustion, it may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and hydrogen iodide.[11]

Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

-

Designated Waste Container: Dispose of this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container for halogenated organic waste .[12]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

-

Incompatibility: Do not mix with incompatible waste streams.

-

Storage: Keep the waste container sealed and stored in a designated, secure secondary containment area until collection.[12]

-

Collection: Arrange for disposal through your institution's licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Oxetane - Wikipedia [en.wikipedia.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating potential of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C5H9IO | CID 84678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. americanelements.com [americanelements.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 17. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 18. ehs.utexas.edu [ehs.utexas.edu]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

Introduction: The Strategic Importance of the Oxetane Moiety and the Versatility of the Iodo Group

An In-depth Technical Guide to the Reactivity of the Iodo Group in 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can confer a multitude of desirable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and a three-dimensional exit vector for further chemical elaboration.[1][2][3] The unique structural and electronic properties of oxetanes, such as their high ring strain (approximately 106 kJ/mol) and the pronounced polarity imparted by the ether oxygen, render them valuable isosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2][3][4]

This guide focuses on a particularly useful building block: this compound. The strategic placement of a primary iodo group on an ethyl side chain attached to the 3-position of the oxetane ring creates a versatile synthetic handle. The reactivity of the carbon-iodine (C-I) bond is the linchpin for a wide array of chemical transformations, enabling the covalent attachment of this valuable oxetane motif to a diverse range of molecular architectures. Understanding the nuances of this reactivity is paramount for its effective utilization in drug discovery and development.

This document provides a comprehensive exploration of the factors governing the reactivity of the iodo group in this compound, with a focus on nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into controlling the reaction outcomes.

Molecular Architecture and Electronic Landscape: Unpacking the Reactivity of this compound

The reactivity of the iodo group in this compound is a direct consequence of its molecular and electronic structure. The key reactive site is the electrophilic carbon atom directly bonded to the iodine.

The C-I bond is the longest and weakest of the carbon-halogen bonds, making iodide an excellent leaving group. The high polarizability of iodine also facilitates the departure of the iodide ion. The presence of the oxetane ring, while not directly attached to the reactive center, exerts a significant influence through both steric and electronic effects.

Key Physicochemical Properties Influencing Reactivity:

| Property | Influence on Reactivity |

| C-I Bond Strength | Relatively weak, facilitating cleavage and making iodide an excellent leaving group. |

| Electronegativity Difference (C vs. I) | Creates a polar bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. |

| Oxetane Ring Strain | While the ring itself is stable under typical substitution/elimination conditions, its steric bulk can influence the accessibility of the reactive center.[5][6] |

| Inductive Effect of Oxetane Oxygen | The electron-withdrawing nature of the oxygen atom can have a minor, through-bond effect on the electrophilicity of the iodo-bearing carbon.[2] |

Nucleophilic Substitution Reactions: A Gateway to Diverse Oxetane-Containing Molecules

The most prevalent reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the iodide ion. Given that the iodo group is on a primary carbon, the reaction predominantly proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.

The SN2 Mechanism: A Concerted Dance of Bond Formation and Cleavage

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center. Although the carbon bearing the iodine in this compound is not a stereocenter, understanding this mechanistic detail is crucial when dealing with more complex, chiral analogues.

// Reactants sub [label=<

Nu-

]; elec [label=<

H I

H

];

// Transition State ts [label=<

Nu ... C ... I

, shape=box, style=rounded];

// Products prod [label=<

H

Nu

H

Nu

H

]; lg [label=<

I-

];

// Edges sub -> ts [label="Backside Attack", color="#4285F4"]; elec -> ts [color="#4285F4"]; ts -> prod [label="Inversion", color="#34A853"]; ts -> lg [color="#34A853"];

// Invisible edges for alignment {rank=same; sub; elec;} {rank=same; prod; lg;} } "A simplified representation of the SN2 mechanism for this compound."

Factors Influencing the SN2 Reaction Rate:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiols are generally more potent nucleophiles than alcohols.[7]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

-

Steric Hindrance: The oxetane ring at the β-position introduces some steric bulk, but as the reaction occurs at a primary carbon, SN2 reactions are generally efficient.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for the reaction of this compound with a generic nitrogen nucleophile (e.g., a primary or secondary amine).

Materials:

-

This compound

-

Nucleophile (e.g., amine, 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.

-

Add the amine nucleophile (1.2 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The K₂CO₃ acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. These washes remove the DMF and any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted oxetane.

Elimination Reactions: The Competing Pathway

Under certain conditions, particularly with strong, sterically hindered bases, this compound can undergo an elimination reaction to form an alkene.[8][9] For a primary iodide, this will proceed via an E2 (Elimination, Bimolecular) mechanism.

The E2 Mechanism: A Concerted Elimination

Similar to the SN2 reaction, the E2 mechanism is a single, concerted step. The base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously, the C-I bond breaks and a π-bond is formed.[10]

// Reactants base [label=<

B:-

]; substrate [label=<

H H I

];

// Transition State ts [label=<

B ... H ... C ... C ... I

, shape=box, style=rounded];

// Products alkene [label=<

H

H

H

H

]; conj_acid [label=<

B-H

]; lg [label=<

I-

];

// Edges base -> ts [label="Proton Abstraction", color="#EA4335"]; substrate -> ts [color="#EA4335"]; ts -> alkene [label="Alkene Formation", color="#FBBC05"]; ts -> conj_acid [color="#FBBC05"]; ts -> lg [color="#FBBC05"];

// Invisible edges for alignment {rank=same; base; substrate;} {rank=same; alkene; conj_acid; lg;} } "A simplified representation of the E2 mechanism for this compound."

Controlling the SN2 versus E2 Competition

The choice between substitution and elimination can be judiciously controlled by the selection of the nucleophile/base and the reaction conditions.

| Factor | Favors SN2 | Favors E2 | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RNH₂) | Strong, sterically hindered bases (e.g., t-BuOK, DBU) | Bulky bases are poor nucleophiles as they cannot easily access the electrophilic carbon, but they can readily abstract a proton from the periphery of the molecule.[10] |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions and are thus favored by an increase in temperature.[9] |

Workflow for a Typical Nucleophilic Substitution Reaction

Conclusion: A Versatile Building Block for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. The presence of a reactive iodo group on a side chain appended to the valuable oxetane core provides a robust and versatile handle for chemical modification. By understanding the fundamental principles of its reactivity, particularly the nuances of SN2 and E2 pathways, researchers can effectively harness this building block to construct novel molecular entities with tailored properties. The ability to control the competition between substitution and elimination through the judicious choice of reagents and reaction conditions further underscores the synthetic utility of this compound. As the demand for three-dimensional molecular scaffolds continues to grow in drug discovery and materials science, a thorough comprehension of the reactivity of molecules like this compound will remain indispensable for driving innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

key starting materials for 3-(2-Iodoethyl)oxetane synthesis

An In-Depth Technical Guide to the Key Starting Materials and Synthesis of 3-(2-Iodoethyl)oxetane

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties—such as improved aqueous solubility, metabolic stability, and its ability to act as a polar bioisostere for gem-dimethyl or carbonyl groups—make it a desirable component in the design of novel therapeutics.[1][2] this compound is a key functionalized building block, providing a reactive electrophilic handle for the introduction of the oxetane moiety into more complex molecules via nucleophilic substitution. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the key starting materials and the underlying chemical principles that govern the transformations.

Primary Synthetic Strategy: Functional Group Interconversion from 3-(2-Hydroxyethyl)oxetane

The most direct and reliable approach to synthesizing this compound involves the conversion of the primary alcohol in the key starting material, 3-(2-hydroxyethyl)oxetane . This precursor contains the requisite oxetane and ethyl spacer, requiring only the transformation of the hydroxyl group into an iodide. This conversion is typically achieved via two robust and well-established methodologies: the Appel reaction and a two-step mesylation/Finkelstein reaction sequence.

Key Starting Material: 3-(2-Hydroxyethyl)oxetane

Before delving into the iodination protocols, it is crucial to understand the synthesis of the alcohol precursor itself. A practical and efficient route begins with the commercially available Oxetan-3-one .

A common strategy for carbon-carbon bond formation on a ketone is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This approach allows for the introduction of a two-carbon extension, which can then be reduced to the target primary alcohol.

Workflow:

-

Horner-Wadsworth-Emmons Reaction: Oxetan-3-one is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate.

-

Conjugate Reduction & Ester Reduction: The resulting product is then subjected to a reduction that saturates the carbon-carbon double bond and reduces the ester functionality to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) can achieve this transformation in a single step.

Caption: Workflow for synthesizing the key alcohol precursor.

With the key starting material, 3-(2-hydroxyethyl)oxetane, in hand, we can now explore its conversion to the target iodide.

Method 1: The Appel Reaction for Direct Iodination

The Appel reaction provides a direct, one-step conversion of a primary alcohol to an alkyl iodide under mild conditions.[5][6] This method avoids the need to isolate an intermediate and is often high-yielding.

Mechanism and Rationale

The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] The process begins with the activation of triphenylphosphine (PPh₃) by iodine to form a phosphonium salt. The alcohol then attacks the phosphorus center, and subsequent intramolecular rearrangement leads to the displacement of the resulting alkoxyphosphonium group by the iodide ion in a classic SN2 reaction.[8] The use of imidazole is common as it acts as a mild base and a catalyst.

Caption: Simplified mechanism of the Appel iodination.

Experimental Protocol: Appel Iodination

-

To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add iodine (I₂) (1.5 eq.) portion-wise.

-

Stir the resulting slurry for 15-30 minutes at 0 °C.

-

Add a solution of 3-(2-hydroxyethyl)oxetane (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Two-Step Mesylation and Finkelstein Reaction

An alternative, highly reliable two-step approach involves first converting the alcohol into an excellent leaving group, a mesylate, followed by its displacement with iodide in a Finkelstein reaction.[9] This method is particularly useful when the Appel reaction proves problematic or when purification from triphenylphosphine oxide is challenging.

Step 1: Mesylation of 3-(2-Hydroxyethyl)oxetane

The hydroxyl group is converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[3]

Protocol:

-

Dissolve 3-(2-hydroxyethyl)oxetane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.[10]

Step 2: Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction where the mesylate is displaced by an iodide ion.[9] The reaction's equilibrium is driven to completion by Le Châtelier's principle; using sodium iodide (NaI) in acetone, the sodium mesylate byproduct precipitates out of the solution, forcing the reaction forward.[9]

Protocol:

-

Dissolve the crude mesylate from the previous step in acetone.

-

Add sodium iodide (NaI) (2.0-3.0 eq.) to the solution.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC. The formation of a white precipitate (sodium mesylate) will be observed.

-

After cooling to room temperature, filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield pure this compound.

Caption: Workflow for the two-step mesylation-Finkelstein route.

Comparative Analysis of Iodination Methods

| Feature | Appel Reaction | Mesylation / Finkelstein Reaction |

| Number of Steps | One-pot | Two steps (mesylate can be isolated or used crude) |

| Reagents | PPh₃, I₂, Imidazole | MsCl, Et₃N, NaI |

| Byproducts | Triphenylphosphine oxide (Ph₃P=O) | Sodium mesylate (precipitate), Triethylammonium salt |

| Key Advantages | Direct, one-step conversion. | High-yielding, clean conversion. Byproduct is easily removed by filtration. |

| Key Considerations | Purification can be difficult due to the Ph₃P=O byproduct. | Two separate reaction steps. Mesylates are moisture-sensitive. |

| Typical Yields | Good to excellent | Excellent |

Conclusion

The synthesis of this compound is most efficiently accomplished by the functional group transformation of a key alcohol precursor, 3-(2-hydroxyethyl)oxetane . This precursor can be reliably prepared from the readily available starting material oxetan-3-one via a Horner-Wadsworth-Emmons reaction followed by reduction. For the final iodination step, researchers have two excellent options. The Appel reaction offers a direct, one-pot conversion, while the two-step mesylation and Finkelstein reaction sequence provides a robust and often cleaner alternative, driven by the precipitation of the mesylate byproduct. The choice between these methods will depend on the specific requirements of the synthesis, scale, and purification capabilities. Both pathways are grounded in fundamental, reliable organic chemistry principles, providing drug development professionals with a clear and validated roadmap to this valuable building block.

References

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-(Oxetan-3-yl)ethyl)amines via Nucleophilic Substitution

Abstract

The oxetane motif is a strained four-membered cyclic ether that has garnered significant attention in medicinal chemistry as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4] Its incorporation can lead to improved physicochemical properties such as metabolic stability and aqueous solubility.[5] This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted 3-(2-aminoethyl)oxetanes through the reaction of 3-(2-iodoethyl)oxetane with primary amines. We will delve into the mechanistic rationale, provide a detailed step-by-step procedure, and offer expert insights into reaction optimization and troubleshooting.

Introduction and Scientific Principle

The alkylation of primary amines with alkyl halides is a fundamental and robust method for the formation of carbon-nitrogen bonds.[6] The reaction detailed herein proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group.

A critical consideration in this synthesis is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[7][8] This can lead to the formation of tertiary amines and even quaternary ammonium salts.[9][10][11] To favor selective monoalkylation, this protocol employs a slight excess of the primary amine relative to the alkyl iodide.

Furthermore, the stability of the oxetane ring under the reaction conditions is paramount. Oxetanes can be susceptible to ring-opening, particularly under harsh acidic or thermal conditions.[1] The described protocol utilizes mild basic conditions at a controlled temperature to ensure the integrity of the oxetane ring is maintained throughout the transformation.[12]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Attack (SN2): The lone pair of the primary amine attacks the carbon atom bearing the iodine, leading to the formation of a new C-N bond and the displacement of the iodide ion. This forms a protonated secondary amine intermediate (an ammonium salt).

-

Deprotonation: A base, in this case, an excess of the starting primary amine or a non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and the corresponding ammonium salt.

Experimental Protocol

This protocol provides a general method applicable to a range of primary amines. Researchers should consider small-scale trials to optimize conditions for their specific substrate.

Materials and Equipment

Reagents:

-

This compound

-

Primary Amine (R-NH₂)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as an alternative base)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septum and needle for inert atmosphere (if required)

-

Magnetic stir plate with heating capabilities

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system

Reagent Quantities (Example Scale)

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 226.01 | 226 mg | 1.0 | 1.0 |

| Primary Amine (e.g., Benzylamine) | 107.15 | 161 mg | 1.5 | 1.5 |

| Triethylamine (optional) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |

| Anhydrous DMF | - | 5 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.5 equivalents).

-

Dissolve the amine in anhydrous DMF (or MeCN) (approx. 0.2 M concentration relative to the limiting reagent).

-

Expert Tip: Using the primary amine in excess (1.5-2.0 eq.) serves both as the nucleophile and as the base to neutralize the HI generated, which helps to drive the reaction to completion and minimize the formation of the amine hydroiodide salt.[11] If the primary amine is valuable or solid, using 1.1 equivalents of the amine and 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA is a recommended alternative.[6]

-

-

Addition of Alkyl Iodide:

-

Add this compound (1.0 equivalent) to the stirred solution of the amine at room temperature (20-25 °C).

-

If the amine is particularly sensitive or the reaction is exothermic, consider adding the alkyl iodide solution dropwise.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. For less reactive amines, gentle heating to 40-60 °C may be necessary.[6]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product should have an Rf value between that of the two starting materials.

-

The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (approx. 10 times the volume of DMF used).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x). The bicarbonate wash removes any residual HI salts.

-

Causality Note: The aqueous washes are crucial for removing the polar DMF solvent and any inorganic salts, which is essential for obtaining a clean product after solvent evaporation.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The eluent system will depend on the polarity of the product but often starts with a low percentage of ethyl acetate in hexanes, gradually increasing the polarity.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-(2-(Oxetan-3-yl)ethyl)amine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Workflow Visualization

Troubleshooting and Expert Insights

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive alkyl iodide. 2. Sterically hindered or unreactive amine. 3. Insufficient temperature. | 1. Check the purity of the iodide; store it protected from light. 2. Increase reaction temperature to 60-80°C. Consider a more polar solvent like DMSO. 3. Increase temperature in 10°C increments. |

| Over-alkylation (Tertiary Amine Formation) | 1. Amine is not in sufficient excess. 2. Product secondary amine is highly reactive. | 1. Increase the excess of primary amine to 3-5 equivalents.[7] 2. Run the reaction at a lower temperature (0°C to RT) to favor monoalkylation. Add the alkyl iodide slowly. |

| Oxetane Ring Opening | 1. Reaction temperature is too high. 2. Presence of strong acid contaminants. | 1. Do not exceed 80°C. 2. Ensure all reagents and solvents are pure. The use of a non-nucleophilic base will ensure any acidic byproducts are neutralized. |